molecular formula C13H17Cl2N3O B5701522 N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide

N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B5701522
M. Wt: 302.20 g/mol
InChI Key: LSGYZFCVRKXQQX-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a methylpiperazinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the reaction of 2,5-dichloroaniline with 4-methylpiperazine in the presence of an acylating agent such as acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)ethanol.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting central nervous system disorders.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Evaluated for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(2,5-dichlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
  • N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)propionamide

Uniqueness

N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the specific positioning of the dichloro groups on the phenyl ring and the presence of a methyl group on the piperazine ring. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O/c1-17-4-6-18(7-5-17)9-13(19)16-12-8-10(14)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGYZFCVRKXQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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